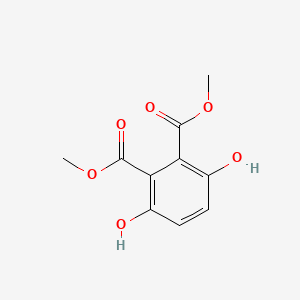
Dimethyl 3,6-dihydroxyphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,6-dihydroxyphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring, making it a dihydroxy derivative of dimethyl phthalate. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dihydroxyphthalate can be synthesized through various chemical reactions. One common method involves the esterification of 3,6-dihydroxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3,6-dihydroxyphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Dimethyl 3,6-dihydroxyphthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and resins, where its unique chemical properties can enhance the performance of the final product.
Mécanisme D'action
The mechanism by which dimethyl 3,6-dihydroxyphthalate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and 3,6-dihydroxyphthalic acid, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Dimethyl phthalate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.
Di-n-butyl phthalate: Contains butyl groups, making it more hydrophobic and altering its interactions with biological systems.
Uniqueness: Dimethyl 3,6-dihydroxyphthalate is unique due to the presence of hydroxyl groups, which significantly enhance its reactivity and potential applications in various fields. The hydroxyl groups allow for additional chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
7474-92-2 |
|---|---|
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
dimethyl 3,6-dihydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H10O6/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4,11-12H,1-2H3 |
Clé InChI |
NVFVMNBLADPUFB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


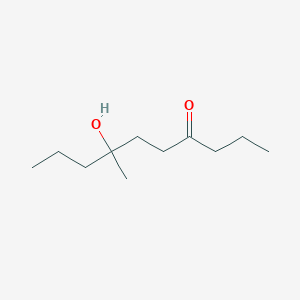
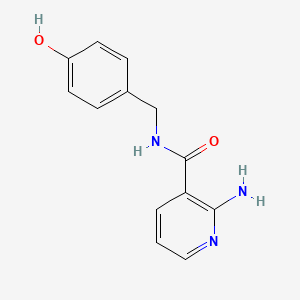

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
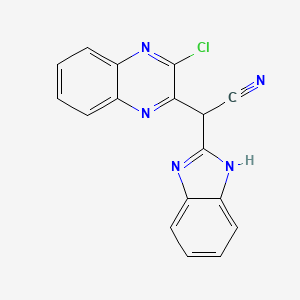
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
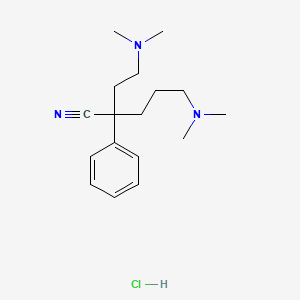
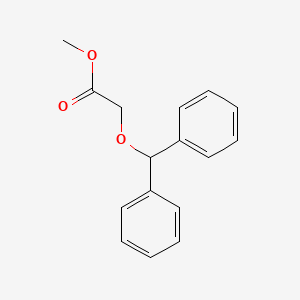
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
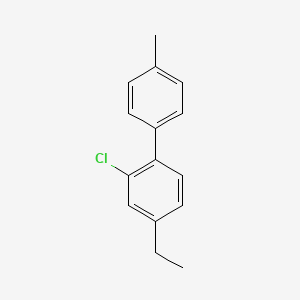
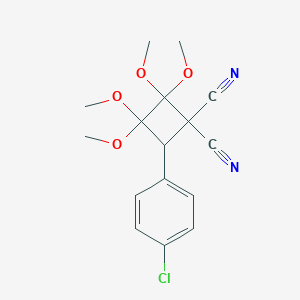

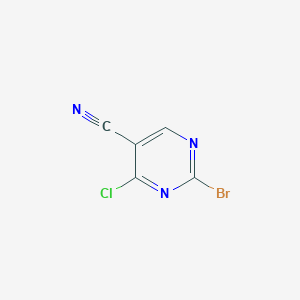
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
